molecular formula C14H22N2O B15346619 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol CAS No. 51788-08-0

3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol

Cat. No.: B15346619
CAS No.: 51788-08-0
M. Wt: 234.34 g/mol
InChI Key: XLORWOVJUOSFND-UHFFFAOYSA-N
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Description

3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol typically involves the reaction of 2-methylphenylpiperazine with an appropriate propanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions may use hydrogen gas or metal hydrides.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other chemical compounds.

Biology: In biological research, this compound is utilized to study the interactions between piperazine derivatives and biological targets. It can be used to investigate the effects of piperazine-based drugs on various biological systems.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for the synthesis of compounds with therapeutic properties, such as antipsychotic or antidepressant drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-anilino-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol

  • 3-[4-(2-Methylphenyl)-1-piperazinyl]-1-propanamine

Uniqueness: 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol is unique due to its specific structural features, which differentiate it from other piperazine derivatives. Its distinct chemical properties make it suitable for various applications that other similar compounds may not be able to fulfill.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.

Properties

CAS No.

51788-08-0

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C14H22N2O/c1-13-5-2-3-6-14(13)16-10-8-15(9-11-16)7-4-12-17/h2-3,5-6,17H,4,7-12H2,1H3

InChI Key

XLORWOVJUOSFND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCO

Origin of Product

United States

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